molecular formula C20H15ClN2O2S B2843059 2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole CAS No. 380352-72-7

2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole

Cat. No.: B2843059
CAS No.: 380352-72-7
M. Wt: 382.86
InChI Key: AAPUGBCTZWAROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Thienyl Group: The thienyl group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate palladium catalysts.

    Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Reduction: The compound can undergo oxidation reactions, where the thienyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids for nitration, and reducing agents for nitro group reduction. Major products formed from these reactions include amines, sulfones, and substituted aromatic compounds.

Scientific Research Applications

2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.

Comparison with Similar Compounds

2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole can be compared with similar compounds such as:

    2-(4-chlorophenyl)-3-[2-nitro-1-(2-furyl)ethyl]-1H-indole: This compound has a furan ring instead of a thienyl ring, which may affect its chemical reactivity and biological activity.

    2-(4-bromophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole: The bromine atom may confer different electronic properties compared to chlorine, potentially altering the compound’s reactivity and interactions with biological targets.

    2-(4-chlorophenyl)-3-[2-amino-1-(2-thienyl)ethyl]-1H-indole: The amino group instead of the nitro group may result in different biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-14-9-7-13(8-10-14)20-19(15-4-1-2-5-17(15)22-20)16(12-23(24)25)18-6-3-11-26-18/h1-11,16,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPUGBCTZWAROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(C[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.